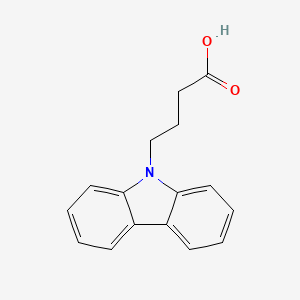

Carbazole butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbazole butanoic acid is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

Carbazole butanoic acid exhibits a range of biological activities, making it a promising candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have demonstrated that carbazole derivatives, including this compound, possess significant antimicrobial properties. For instance, compounds derived from carbazole have shown effectiveness against various bacterial and fungal strains:

These findings indicate that carbazole derivatives can be as effective as standard antimicrobial agents like ciprofloxacin and ketoconazole.

Antitumor Activity

This compound has also been investigated for its antitumor effects. A study highlighted the synthesis of N-substituted carbazoles that inhibited topoisomerase II activity, a key enzyme in DNA replication and repair, at significantly lower concentrations than conventional drugs:

| Compound Name | Activity Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| 12,13-dihydro-5-[2-(dimethylamino)-ethyl]-4H-benzo[c]pyrimido[5,6,1-jk]carbazole-4,6,10-(5H,-11H)-trione hydrochloride | 90 | 50 |

This suggests that derivatives of this compound may serve as potential chemotherapeutic agents.

Neuroprotective Effects

Research has indicated that certain N-substituted carbazoles exhibit neuroprotective properties against oxidative stress-induced neuronal injury. For example:

| Compound Name | Neuroprotective Activity (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| 2-phenyl-9-(p-tolyl)-9H-carbazole | 3 | Antioxidative activity |

This highlights the potential of carbazole derivatives in treating neurodegenerative diseases.

Material Science Applications

Carbazole and its derivatives are also utilized in the field of materials science, particularly in organic electronics:

Organic Solar Cells

Carbazole-based conjugated polymers have been synthesized for use in organic solar cells due to their favorable electronic properties:

| Polymer Structure | Application | Efficiency (%) | Reference |

|---|---|---|---|

| 2,7-carbazole-based copolymers | Organic photovoltaics | Up to 7 |

These materials show promise for improving the efficiency of solar energy conversion.

Case Studies

Several case studies illustrate the practical applications of this compound in various fields:

- Antimicrobial Study : A comprehensive examination of various carbazole derivatives revealed that specific modifications enhanced their antibacterial activities against resistant strains of bacteria.

- Neuroprotective Research : Investigations into the neuroprotective effects of N-substituted carbazoles provided insights into their mechanisms, suggesting pathways involving oxidative stress reduction and neuronal survival enhancement.

Analyse Des Réactions Chimiques

General Reactivity of Carbazole Derivatives

Carbazole derivatives are known for their aromatic electron-rich systems, enabling electrophilic substitution, cross-coupling, and functionalization at specific positions (C3, C6, and C9). The butanoic acid side chain introduces additional reactivity through its carboxylic acid group.

Key Reaction Types:

-

Electrophilic Substitution : Carbazoles undergo halogenation, nitration, or sulfonation at C3 and C6 positions.

-

Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Suzuki, Buchwald–Hartwig) for aryl–aryl or aryl–amine bond formation.

-

Functional Group Interconversion : The carboxylic acid group can be esterified, reduced, or converted to amides.

Synthetic Routes to Carbazole Butanoic Acid

While no direct synthesis is reported, analogous methods from carbazole chemistry suggest potential pathways:

Cadogan Cyclization

Reductive cyclization of 2-nitrobiphenyl derivatives using triethyl phosphite (156°C) produces carbazole cores. Subsequent side-chain modification could introduce butanoic acid (e.g., alkylation or Michael addition) .

Palladium-Catalyzed C–H Activation

A Pd(II)-catalyzed C–H amination protocol enables efficient carbazole synthesis under mild conditions. Post-synthetic functionalization with butanoic acid via Suzuki coupling or nucleophilic substitution is feasible .

Functionalization of the Carboxylic Acid Group

The butanoic acid moiety can participate in:

-

Esterification : Reacting with alcohols under acid catalysis to form esters.

-

Amide Formation : Using coupling agents (e.g., EDC/HOBt) with amines.

-

Reduction : Converting –COOH to –CH2OH via LiAlH4.

Reactivity in Photoredox Catalysis

Carbazoles with electron-donating groups act as photoreductants. The butanoic acid side chain may stabilize charge-transfer states, enhancing photochemical activity (e.g., in benzonitrile reduction) .

Table 1: Representative Carbazole Derivatives and Reactivity

Table 2: Functional Group Tolerance in Carbazole Reactions

| Functional Group | Compatibility | Notes | Source |

|---|---|---|---|

| –COOH | Moderate | Sensitive to strong bases/oxidizers | |

| –Br | High | Enables Suzuki coupling | |

| –NH2 | Low | Requires protection/deprotection |

Mechanistic Considerations

Propriétés

Numéro CAS |

90053-09-1 |

|---|---|

Formule moléculaire |

C16H15NO2 |

Poids moléculaire |

253.29 g/mol |

Nom IUPAC |

4-carbazol-9-ylbutanoic acid |

InChI |

InChI=1S/C16H15NO2/c18-16(19)10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2,(H,18,19) |

Clé InChI |

HQAKVYGASUTQHH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.